3-Amino-N-benzyl-4-chlorobenzenesulfonamide chemical properties
3-Amino-N-benzyl-4-chlorobenzenesulfonamide chemical properties
An In-depth Technical Guide to 3-Amino-N-benzyl-4-chlorobenzenesulfonamide
Introduction
3-Amino-N-benzyl-4-chlorobenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The unique arrangement of the amino, benzyl, and chloro substituents on the benzenesulfonamide core of this molecule suggests a potential for novel pharmacological activities, making it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential applications, based on established chemical principles and data from analogous compounds.
Compound Identification and Physicochemical Properties
| Property | Value (3-Amino-N-benzyl-4-chlorobenzenesulfonamide) | Value (3-Amino-4-chloro-N-phenylbenzenesulfonamide) |
| Molecular Formula | C₁₃H₁₃ClN₂O₂S | C₁₂H₁₁ClN₂O₂S |
| Molecular Weight | 296.78 g/mol | 282.75 g/mol [2] |
| IUPAC Name | 3-Amino-N-benzyl-4-chlorobenzenesulfonamide | 3-amino-4-chloro-N-phenylbenzenesulfonamide[2] |
| CAS Number | Not available | 94160-04-0[2] |
| Appearance | Expected to be a solid | - |
| Melting Point | To be determined experimentally | - |
| Boiling Point | To be determined experimentally | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | - |
| XLogP3 | To be determined experimentally | 2[2] |
| Hydrogen Bond Donor Count | 2 | 2[2] |
| Hydrogen Bond Acceptor Count | 4 | 4[2] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide can be envisioned in a three-step process starting from the commercially available 2-chloro-nitrobenzene. This proposed pathway is based on well-established synthetic methodologies for sulfonamide formation and nitro group reduction.[3][4]
Caption: Proposed synthetic workflow for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
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To a reaction vessel equipped with a stirrer and a reflux condenser, cautiously add chlorosulfonic acid.
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Slowly add 2-chloro-nitrobenzene to the chlorosulfonic acid while maintaining the temperature. A molar ratio of approximately 4:1 of chlorosulfonic acid to 2-chloro-nitrobenzene is recommended.[4]
-
Heat the reaction mixture to around 120°C for approximately 4 hours.[4]
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After cooling, the reaction mixture is carefully poured onto crushed ice to precipitate the product.
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The solid 4-chloro-3-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of N-Benzyl-4-chloro-3-nitrobenzenesulfonamide
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Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a base, such as pyridine or triethylamine, followed by the dropwise addition of benzylamine.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Step 3: Synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide
-
Dissolve the N-benzyl-4-chloro-3-nitrobenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in concentrated HCl, iron powder in acetic acid, or catalytic hydrogenation with palladium on carbon (H₂/Pd-C).[5]
-
The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group is complete (monitored by TLC).
-
After the reaction, the mixture is filtered (if a solid catalyst is used) and the solvent is evaporated.
-
The product is worked up by basifying the solution to precipitate the amine, followed by extraction with an organic solvent.
-
The final product, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, is purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[3]
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¹H NMR:
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Aromatic Protons (Benzenesulfonamide Ring): Three protons in the aromatic region (approximately δ 7.0-8.0 ppm) exhibiting complex splitting patterns due to their ortho, meta, and para relationships.
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Aromatic Protons (Benzyl Ring): Five protons in the aromatic region (approximately δ 7.2-7.4 ppm).
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CH₂ Protons: A singlet or a doublet (depending on coupling with the N-H proton) at approximately δ 4.3 ppm.[3]
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NH₂ Protons: A broad singlet in the region of δ 4.0-5.0 ppm.
-
NH Proton (Sulfonamide): A singlet or triplet in the region of δ 7.5-8.5 ppm.
-
-
¹³C NMR:
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Aromatic Carbons: Multiple signals in the aromatic region (approximately δ 115-150 ppm).
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CH₂ Carbon: A signal around δ 50 ppm.[3]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching (Amino group): Two distinct bands in the region of 3300-3500 cm⁻¹.
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N-H Stretching (Sulfonamide): A band around 3250 cm⁻¹.
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C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
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S=O Stretching (Sulfonamide): Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-Cl Stretching: A band in the region of 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (296.78 g/mol ).
-
The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Common fragmentation patterns would include the loss of the benzyl group and cleavage of the sulfonamide bond.
-
Potential Applications and Biological Relevance
The sulfonamide moiety is a well-established pharmacophore, and compounds containing this functional group have demonstrated a broad spectrum of biological activities.[1] The presence of the 3-amino group and the N-benzyl substituent in 3-Amino-N-benzyl-4-chlorobenzenesulfonamide suggests several avenues for its potential application in drug discovery and as a research tool.
-
Antimicrobial Agents: Many sulfa drugs derive their antibacterial activity from the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] This compound could be investigated for similar antimicrobial properties.
-
Anticancer Agents: Certain sulfonamides have shown efficacy as anticancer agents by inhibiting carbonic anhydrase isozymes that are overexpressed in some tumors.
-
Cardiovascular Applications: Some benzenesulfonamide derivatives have been reported to exert effects on the cardiovascular system.[6]
-
Enzyme Inhibitors: The structural features of this molecule make it a candidate for screening against various enzyme targets in drug discovery programs.
Safety and Handling
Specific toxicity data for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide are not available. However, based on the safety information for related sulfonamides, the following precautions should be taken:
-
Causes skin irritation. [7]
-
Causes serious eye irritation. [7]
-
May cause respiratory irritation. [7]
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
3-Amino-N-benzyl-4-chlorobenzenesulfonamide represents a molecule of interest for chemical and pharmaceutical research due to its unique substitution pattern on the biologically significant sulfonamide scaffold. While experimental data on this specific compound is sparse, this guide provides a robust framework for its synthesis, predicted chemical properties, and potential areas of application. The proposed synthetic pathway is based on reliable and well-documented chemical transformations, offering a clear route for its preparation in a laboratory setting. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.
References
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